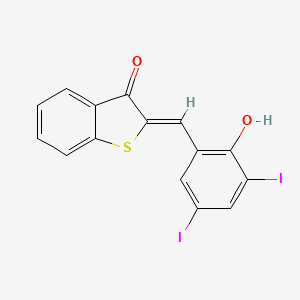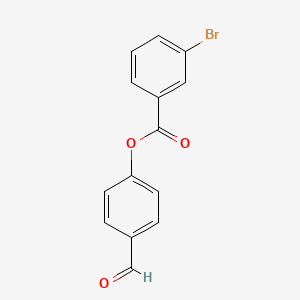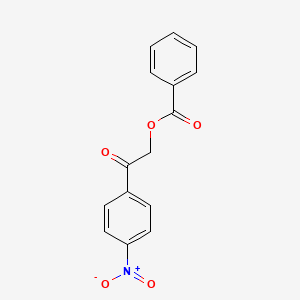![molecular formula C40H32N6O10 B14950765 (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)
(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate) is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions. Common reagents used in these steps include hydrazine derivatives, nitrobenzene, and methylbenzoate. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods allow for the efficient production of the compound while maintaining strict control over reaction conditions to ensure consistency and quality.
化学反应分析
Types of Reactions
(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate): can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.
科学研究应用
(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate): has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Researchers may study the compound’s interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or interact with specific receptors.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate) involves its interaction with specific molecular targets. These interactions can lead to various effects, such as enzyme inhibition or receptor binding. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate): shares similarities with other compounds that contain hydrazine, nitrobenzene, and methylbenzoate functional groups. Examples include various hydrazone derivatives and nitrobenzene-based compounds.
Uniqueness
The uniqueness of (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate) lies in its specific combination of functional groups and the resulting chemical properties
属性
分子式 |
C40H32N6O10 |
|---|---|
分子量 |
756.7 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-benzyl-3-[(2E)-2-[[4-(3-methylbenzoyl)oxy-3-nitrophenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C40H32N6O10/c1-25-8-6-12-30(18-25)39(49)55-35-16-14-28(21-33(35)45(51)52)23-41-43-37(47)32(20-27-10-4-3-5-11-27)38(48)44-42-24-29-15-17-36(34(22-29)46(53)54)56-40(50)31-13-7-9-26(2)19-31/h3-19,21-24,32H,20H2,1-2H3,(H,43,47)(H,44,48)/b41-23+,42-24+ |
InChI 键 |
SJZVIUVWXLYAAZ-WAJJMWJGSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=CC(=C4)C)[N+](=O)[O-])CC5=CC=CC=C5)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(CC3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)OC(=O)C5=CC=CC(=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)
![N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate](/img/structure/B14950685.png)

![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)

![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14950726.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B14950741.png)
![3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B14950749.png)
![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)


![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
